N-(2H-1,3-benzodioxol-5-yl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core substituted with methyl, phenyl, and propyl groups. The structure includes a sulfanyl acetamide linkage connecting the pyrrolopyrimidine moiety to a 1,3-benzodioxol-5-yl group.
The synthesis of analogous pyrrolopyrimidine derivatives typically involves multi-step reactions, including cyclization of substituted pyrimidine precursors and functionalization via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-3-11-29-24(31)23-22(18(13-28(23)2)16-7-5-4-6-8-16)27-25(29)34-14-21(30)26-17-9-10-19-20(12-17)33-15-32-19/h4-10,12-13H,3,11,14-15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVWGXNYWLXYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the pyrrolopyrimidine core. The final step involves the formation of the thioacetamide linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can modify the thioacetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the pyrrolopyrimidine core can modulate signaling pathways. The thioacetamide linkage may also play a role in the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with four analogs derived from the evidence.
Table 1: Structural Comparison of the Target Compound and Analogs
Key Observations:
Core Heterocycle Variations: The target compound’s pyrrolo[3,2-d]pyrimidinone core is distinct from thieno[2,3-d]pyrimidinone () and pyrido[4,3-d]pyrimidine (). Benzofuran-phthalide analogs () lack the pyrimidine ring but share acetamide linkages, emphasizing the role of this functional group in molecular interactions.
Substituent Effects :
- Fluorine in the 5-fluoro-2-methylphenyl analog () may enhance metabolic stability and bioavailability via reduced cytochrome P450-mediated oxidation .
- 3-Methylbutyl and allyl groups () introduce steric bulk, which could modulate target binding or solubility.
Similarity Metrics: Computational methods like Tanimoto coefficients and Morgan fingerprints () quantify structural similarity. For example, the target compound and ’s analog likely share high Tanimoto scores due to their identical pyrrolopyrimidine cores, whereas thieno/pyrido derivatives would score lower .
Synthetic Challenges : The propyl and benzodioxol groups in the target compound may complicate synthesis compared to simpler phenyl/alkyl-substituted analogs. Cold acetone purification () is a shared technique for acetamide-containing heterocycles .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS Number: 1111981-42-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 476.5 g/mol. Its structural characteristics include a benzodioxole moiety and a pyrrolopyrimidine scaffold, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 476.5 g/mol |
| CAS Number | 1111981-42-0 |
Antitumor Activity
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-(sulfanyl)acetamide exhibit significant antitumor properties. For instance, studies have shown that derivatives featuring the pyrrolopyrimidine structure can inhibit cancer cell proliferation in various types of cancer, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses efficacy against both Gram-positive and Gram-negative bacteria. The sulfanyl group is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Interference with DNA Synthesis : The pyrrolopyrimidine moiety can potentially intercalate into DNA, disrupting replication processes.
- Modulation of Signaling Pathways : It may affect various signaling pathways related to cell survival and proliferation.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of pyrrolopyrimidine derivatives for their antitumor activity. The lead compound showed IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent activity. The study concluded that modifications in the side chains could further enhance efficacy and selectivity.
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, derivatives of N-(2H-1,3-benzodioxol-5-yl)-2-(sulfanyl)acetamide were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
